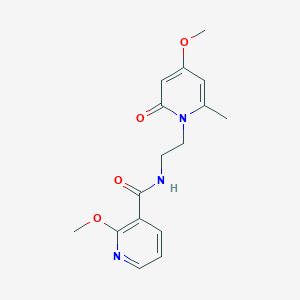

2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide, also known as MMN, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. MMN is a nicotinamide derivative and belongs to the class of pyridinecarboxamides.

Applications De Recherche Scientifique

Drug Research and Development

This compound is valuable in drug research and development due to its interesting pharmaceutical and biological activities . It’s synthetic analogous and the synthesis of its heteroannelated derivatives have been the subject of many recent publications .

Optical Applications

The compound has been used in the growth and characterization of organic single crystals for optical applications . Organic materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .

Nonlinear Optical (NLO) Materials

The aromatic organic material 2-methoxy-4-nitroaniline, a derivative of this compound, is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, color displays, etc .

Synthesis of Fused Ring Systems

The compound plays a unique role in natural and synthetic chemistry due to its biologically and pharmacologically active derivatives . It is used in the synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

Antimicrobial Potential

Some derivatives of the compound have shown good antimicrobial potential .

Inhibition of NO and H2O2 Production

The compound has been found to inhibit the production of Nitric Oxide (NO) and Hydrogen Peroxide (H2O2) when treating synoviocytes with Lipopolysaccharides (LPS) and Tumor Necrosis Factor-alpha (TNF-α) .

Mécanisme D'action

Target of Action

The primary target of the compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .

Mode of Action

The compound interacts with its target, EZH2, by inhibiting its function. EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of lysine 27 on histone 3 (H3K27), resulting in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes . The compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide inhibits this process, thereby preventing the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 by 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide affects the biochemical pathway of transcriptional silencing. This results in the prevention of the installation of methylation marks on H3K27, thereby disrupting the modification of chromatin structure that serves to repress transcription .

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid , suggesting it has favorable bioavailability.

Result of Action

The molecular and cellular effects of the action of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide include the prevention of trimethylation of H3K27 and the subsequent silencing of targeted genes . This disruption of the normal function of EZH2 can lead to changes in gene expression that may have therapeutic effects in certain malignancies .

Propriétés

IUPAC Name |

2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-11-9-12(22-2)10-14(20)19(11)8-7-17-15(21)13-5-4-6-18-16(13)23-3/h4-6,9-10H,7-8H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHVWBSFFACNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2608252.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2608253.png)

![(E)-4-(Dimethylamino)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B2608257.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)

![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)

![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)

![2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2608271.png)